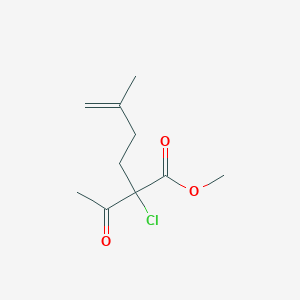
Methyl 2-acetyl-2-chloro-5-methylhex-5-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-acetyl-2-chloro-5-methylhex-5-enoate is an organic compound with the molecular formula C10H15ClO3 It is a derivative of hexenoic acid and contains functional groups such as an ester, a ketone, and a chloro substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetyl-2-chloro-5-methylhex-5-enoate can be achieved through several synthetic routes. One common method involves the esterification of 2-acetyl-2-chloro-5-methylhex-5-enoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-acetyl-2-chloro-5-methylhex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Aplicaciones Científicas De Investigación
Methyl 2-acetyl-2-chloro-5-methylhex-5-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving esters and ketones.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-acetyl-2-chloro-5-methylhex-5-enoate involves interactions with various molecular targets. The ester and ketone functional groups can participate in nucleophilic addition and substitution reactions, while the chloro substituent can undergo nucleophilic displacement. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-acetyl-2-chlorohexanoate: Similar structure but lacks the double bond present in Methyl 2-acetyl-2-chloro-5-methylhex-5-enoate.
Methyl 2-acetyl-5-methylhex-5-enoate: Similar structure but lacks the chloro substituent.
Methyl 2-chloro-5-methylhex-5-enoate: Similar structure but lacks the acetyl group.
Uniqueness
This compound is unique due to the presence of both the chloro and acetyl groups, as well as the double bond in its structure
Propiedades
Número CAS |
87887-36-3 |
|---|---|
Fórmula molecular |
C10H15ClO3 |
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
methyl 2-acetyl-2-chloro-5-methylhex-5-enoate |
InChI |
InChI=1S/C10H15ClO3/c1-7(2)5-6-10(11,8(3)12)9(13)14-4/h1,5-6H2,2-4H3 |
Clave InChI |
GOXVQLIEZHYRHL-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CCC(C(=O)C)(C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















